3-(Adamantan-1-yl)-1-[(oxan-4-yl)(thiophen-2-yl)methyl]urea
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Overview
Description
3-(Adamantan-1-yl)-1-[(oxan-4-yl)(thiophen-2-yl)methyl]urea is a synthetic organic compound that features a unique combination of adamantane, oxane, and thiophene moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Adamantan-1-yl)-1-[(oxan-4-yl)(thiophen-2-yl)methyl]urea typically involves multi-step organic reactions. A possible synthetic route could include:
Formation of the Adamantane Derivative: Starting with adamantane, functionalize it to introduce a reactive group, such as a halide.
Oxane and Thiophene Functionalization: Prepare oxane and thiophene derivatives with suitable reactive groups.
Coupling Reactions: Use coupling reactions to combine the adamantane, oxane, and thiophene derivatives.
Urea Formation: Introduce the urea functionality through a reaction with an isocyanate or a similar reagent.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene moiety.
Reduction: Reduction reactions could target the urea functionality or other reducible groups.
Substitution: Substitution reactions might occur at the adamantane or thiophene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents or nucleophiles for substitution reactions.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation of the thiophene ring could yield sulfoxides or sulfones.
Scientific Research Applications
Chemistry
Catalysis: The compound’s unique structure may make it useful as a catalyst or catalyst precursor in organic reactions.
Materials Science:
Biology and Medicine
Drug Development: The compound could be investigated for its potential as a pharmaceutical agent, particularly if it exhibits biological activity.
Biological Probes: It may be used as a probe to study biological processes.
Industry
Polymer Science: Possible use in the synthesis of polymers with unique properties.
Electronics: Applications in the development of electronic materials.
Mechanism of Action
The mechanism of action would depend on the specific application. For example, if used as a drug, it would interact with molecular targets such as enzymes or receptors. The pathways involved would be elucidated through biochemical studies.
Comparison with Similar Compounds
Similar Compounds
3-(Adamantan-1-yl)-1-[(oxan-4-yl)methyl]urea: Lacks the thiophene moiety.
3-(Adamantan-1-yl)-1-[(thiophen-2-yl)methyl]urea: Lacks the oxane moiety.
1-Adamantylurea: A simpler compound with only the adamantane and urea functionalities.
Uniqueness
3-(Adamantan-1-yl)-1-[(oxan-4-yl)(thiophen-2-yl)methyl]urea is unique due to the combination of adamantane, oxane, and thiophene moieties, which may confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-(1-adamantyl)-3-[oxan-4-yl(thiophen-2-yl)methyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30N2O2S/c24-20(23-21-11-14-8-15(12-21)10-16(9-14)13-21)22-19(18-2-1-7-26-18)17-3-5-25-6-4-17/h1-2,7,14-17,19H,3-6,8-13H2,(H2,22,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABRNBFVDNFOONS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C(C2=CC=CS2)NC(=O)NC34CC5CC(C3)CC(C5)C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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